molecular formula C8H18N2 B146450 cis-1,4-Bis(aminomethyl)cyclohexane CAS No. 2549-93-1

cis-1,4-Bis(aminomethyl)cyclohexane

Cat. No. B146450
CAS RN: 2549-93-1
M. Wt: 142.24 g/mol
InChI Key: OXIKYYJDTWKERT-UHFFFAOYSA-N
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Patent
US04070399

Procedure details

Terephthalonitrile was hydrogenated following the procedure of Example 2 with ethanol as solvent but at a pressure of 500 psi. After 300 min. the reaction product was analyzed. It contained 8% yield of 1,4-bis(aminomethyl)cyclohexane and much byproduct showing that good results cannot be obtained at a pressure less than 750 psi.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1>C(O)C>[NH2:7][CH2:6][CH:5]1[CH2:8][CH2:9][CH:2]([CH2:1][NH2:10])[CH2:3][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
300 min
Name
Type
product
Smiles
NCC1CCC(CC1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.